Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate is a complex organic compound primarily recognized as an impurity of mupirocin. Mupirocin is an antibiotic used to treat bacterial infections and is derived from the fermentation of Pseudomonas fluorescens. The specific sodium salt form of this compound is designated with the CAS number 116182-44-6. This compound's classification falls under the category of pharmaceutical impurities.
The source of Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate is primarily linked to the production processes of mupirocin. It is classified as an impurity due to its presence during the synthesis or degradation of mupirocin in pharmaceutical formulations. Understanding its chemical behavior and properties is essential for ensuring the quality and efficacy of mupirocin products.
The synthesis of Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate typically involves multi-step organic synthesis techniques.
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity levels. Analytical techniques like High Performance Liquid Chromatography (HPLC) are employed to monitor the synthesis process and quantify impurities.
The molecular formula for Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate is .
The compound features a complex polycyclic structure that includes multiple chiral centers. Its stereochemistry plays a crucial role in its biological activity and interactions.
The compound can undergo various chemical reactions typical for organic compounds with multiple functional groups:
These reactions are significant in understanding the stability and degradation pathways of the compound in pharmaceutical formulations.
The mechanism of action for Sodium;9-[(E)-4-[(2R,3S,4aS,...] involves its interaction with bacterial protein synthesis machinery. As a mupirocin impurity:
This mechanism highlights its potential impact on the efficacy and safety profiles of mupirocin formulations.
Relevant analyses such as melting point determination and solubility tests are essential for characterizing this compound.
Understanding Sodium;9-[(E)-4... provides insights into its role within pharmaceutical contexts and its implications for drug formulation and efficacy.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4